Cas no 1272-44-2 (Benzoylferrocene)

Benzoylferrocene 化学的及び物理的性質
名前と識別子
-
- Benzoylferrocene
- (Benzoylcyclopentadienyl)cyclopentadienyliron
- Ferrobenzyl phenyl ketone
- Ferrocenyl phenyl ketone
- benzoyl-ferrocen
- Ferrecenophenone
- Ferrocene,benzoyl
- Ferrocenyl(phenyl)methanone
- Ketone,ferrocenyl phenyl
- Methanone,ferrocenylphenyl
- Monobenzoylferrocene
- phenyl ferrocenyl ketone
- phenylacetylferrocene
- NSC 54800
- Ferrocene, benzoyl-
- BENZOYLFERROCENE, 98+%
- Ketone, ferrocenyl phenyl
- Iron(II), (benzoylcyclopentadienyl)cyclopentadienyl-
-
- MDL: MFCD00001431
- インチ: 1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;
- InChIKey: JJHHJZCYDPLHIL-UHFFFAOYSA-N
- SMILES: [C]1([CH][CH][CH][CH]1)C(=O)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,1,2,3,4,13,14,15,16,17|
計算された属性
- 精确分子量: 290.03900
- 同位素质量: 290.039407
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 互变异构体数量: 3
- XLogP3: 2.9
- Surface Charge: 0
じっけんとくせい
- Color/Form: ふん
- 密度みつど: 1.507 g/cm3
- ゆうかいてん: 107.0 to 111.0 deg-C
- Boiling Point: 293.1 °C at 760 mmHg
- フラッシュポイント: 124 °C
- Refractive Index: 1.597
- PSA: 17.07000
- LogP: 3.29360
- Solubility: 未確定
Benzoylferrocene Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S24/25-S37/39-S26
-
危険物標識:
- 安全术语:S26;S37/39
- TSCA:Yes
- Risk Phrases:R22; R36/37/38
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
Benzoylferrocene 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Benzoylferrocene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824223-25g |
Benzoylferrocene |
1272-44-2 | 98% | 25g |
¥526.00 | 2022-09-29 | |
Ambeed | A765547-1g |
Benzoylferrocene |
1272-44-2 | 98% | 1g |
$12.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824223-100g |
Benzoylferrocene |
1272-44-2 | 98% | 100g |
¥1,615.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152386-100g |
Benzoylferrocene |
1272-44-2 | 98% | 100g |
¥1556.90 | 2023-09-04 | |
abcr | AB116766-25 g |
Ferrocenyl phenyl ketone, 98%; . |
1272-44-2 | 98% | 25 g |
€188.10 | 2023-07-20 | |
abcr | AB116766-5g |
Ferrocenyl phenyl ketone, 98%; . |
1272-44-2 | 98% | 5g |
€74.60 | 2025-02-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152386-5G |
Benzoylferrocene |
1272-44-2 | 98% | 5g |
¥200.90 | 2023-09-04 | |
1PlusChem | 1P000X8F-1g |
Ferrocene, benzoyl- |
1272-44-2 | 98% | 1g |
$11.00 | 2025-02-18 | |
Aaron | AR000XGR-5g |
Ferrocene, benzoyl- |
1272-44-2 | 98% | 5g |
$30.00 | 2025-01-21 | |
eNovation Chemicals LLC | D757561-5g |
Ferrocene, benzoyl- |
1272-44-2 | 98% | 5g |
$80 | 2025-02-21 |
Benzoylferrocene 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Benzoylferroceneに関する追加情報
Benzoylferrocene (CAS No. 1272-44-2): A Comprehensive Overview of Its Synthesis, Applications, and Recent Research Developments
Benzoylferrocene, with the chemical formula C14H10O and CAS number 1272-44-2, is a fascinating organometallic compound that has garnered significant attention in the field of synthetic chemistry and materials science. This compound belongs to the class of ferrocene derivatives, which are known for their unique electronic properties and structural versatility. The benzoyl group appended to the ferrocene core introduces additional reactivity and functionalization possibilities, making Benzoylferrocene a valuable building block in various chemical syntheses.
The synthesis of Benzoylferrocene typically involves the reaction of ferrocene with benzoyl chloride in the presence of a base catalyst. This reaction proceeds via an nucleophilic addition-elimination mechanism, where the benzoyl chloride acts as an electrophile and the ferrocene ring donates electrons to form a new carbon-carbon bond. The choice of base catalyst is crucial in optimizing the yield and purity of the product. Common bases used in this reaction include triethylamine, pyridine, and sodium hydride, each offering distinct advantages in terms of reactivity and ease of handling.
One of the most compelling aspects of Benzoylferrocene is its applications in organic electronics. Ferrocene-based compounds are known for their ability to act as redox-active materials, which are essential in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and supercapacitors. The benzoyl group enhances the stability and solubility of ferrocene derivatives, making them more suitable for practical applications. Recent studies have demonstrated the use of Benzoylferrocene in the development of novel OLED materials, where it serves as an electron-transport layer, improving device efficiency and longevity.
In addition to its role in organic electronics, Benzoylferrocene has found applications in catalysis and polymer science. The compound's unique electronic structure allows it to participate in various catalytic cycles, including oxidation and reduction reactions. Researchers have explored its use as a ligand in transition metal catalysis, where it facilitates the formation of carbon-carbon bonds under mild conditions. This has opened up new avenues for the synthesis of complex organic molecules.
The field of polymer science has also benefited from the incorporation of Benzoylferrocene into polymeric materials. Its ability to undergo controlled polymerization reactions has led to the development of conductive polymers with enhanced thermal and chemical stability. These polymers are being investigated for use in flexible electronics, sensors, and energy storage devices. The benzoyl group's presence further enhances the mechanical properties of these polymers, making them more durable and reliable for practical applications.
Recent research has highlighted the potential of Benzoylferrocene in medicinal chemistry. Derivatives of this compound have shown promise as bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. Studies have focused on modifying the benzoyl group to introduce additional functional moieties that enhance bioavailability and target specificity. These efforts have led to the discovery of novel compounds with potential therapeutic applications.
The electronic properties of Benzoylferrocene make it an attractive candidate for use in molecular switches and sensors. These devices rely on the ability of molecules to change their electronic properties in response to external stimuli such as light or temperature. Research has demonstrated that Benzoylferrocene can undergo reversible oxidation-reduction reactions, allowing it to switch between different electronic states. This property has been exploited in the development of smart materials that can respond to environmental changes.
The synthesis and application of Benzoylferrocene also contribute to our understanding of organometallic chemistry. The compound serves as a model system for studying electron transfer processes and coordination chemistry at a molecular level. By investigating its reactivity and spectral properties, researchers gain insights into fundamental principles that govern organometallic interactions.
In conclusion, Benzoylferrocene (CAS No. 1272-44-2) is a versatile organometallic compound with a wide range of applications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for synthetic chemists, materials scientists, and medicinal chemists alike. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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